molecular formula C8H10F6S2 B14631440 Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- CAS No. 53356-04-0

Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-

Cat. No.: B14631440
CAS No.: 53356-04-0
M. Wt: 284.3 g/mol
InChI Key: WUBHXBLQNQLGMN-UHFFFAOYSA-N
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Description

Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of two trifluoromethylthio groups attached to a cyclohexane ring. The trifluoromethylthio group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- typically involves the introduction of trifluoromethylthio groups to the cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process can be achieved using trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of radical initiators .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored for the trifluoromethylation of cyclohexane derivatives, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- involves the interaction of its trifluoromethylthio groups with molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action, allowing it to participate in redox processes and other chemical transformations .

Comparison with Similar Compounds

Uniqueness: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in radical reactions, making it valuable in various applications .

Properties

CAS No.

53356-04-0

Molecular Formula

C8H10F6S2

Molecular Weight

284.3 g/mol

IUPAC Name

1,2-bis(trifluoromethylsulfanyl)cyclohexane

InChI

InChI=1S/C8H10F6S2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h5-6H,1-4H2

InChI Key

WUBHXBLQNQLGMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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